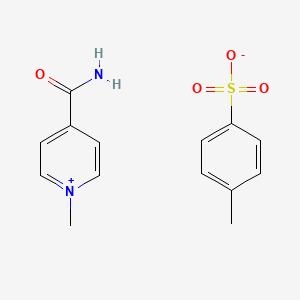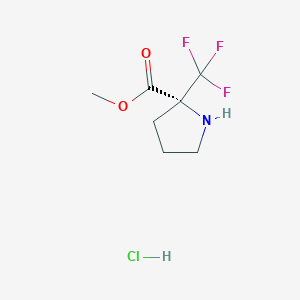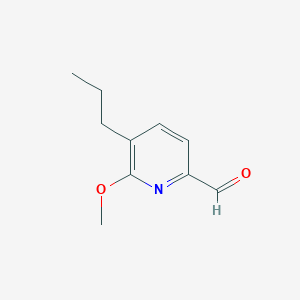![molecular formula C14H12ClN3O B13900176 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[4,3-b]pyridine core, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[4,3-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening can streamline the production process, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating downstream signaling pathways . This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-Methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine: Similar structure but lacks the chlorine atom at the 7-position.
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-c]pyridine: Similar structure but different positioning of the nitrogen atoms in the pyrazole ring.
Uniqueness
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity
Eigenschaften
Molekularformel |
C14H12ClN3O |
|---|---|
Molekulargewicht |
273.72 g/mol |
IUPAC-Name |
7-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(15)6-7-16-13(14)8-17-18/h2-8H,9H2,1H3 |
InChI-Schlüssel |
FXHPAOGCQXKKSB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CN=C3C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyloxy-7,7-dimethoxy-2-azaspiro[3.5]nonan-3-one](/img/structure/B13900109.png)
![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)


![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)




![2-benzylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13900169.png)


